2-[(2S,5R,8S,11S,14S)-5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
2-[(2S,5R,8S,11S,14S)-5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Brand Name:
Vulcanchem
CAS No.:
137813-36-6
VCID:
VC0165120
InChI:
InChI=1S/C27H40N8O7/c1-14(2)21-26(42)32-17(10-7-11-30-27(28)29)23(39)31-15(3)22(38)33-19(13-20(36)37)24(40)34-18(25(41)35-21)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19,21H,7,10-13H2,1-3H3,(H,31,39)(H,32,42)(H,33,38)(H,34,40)(H,35,41)(H,36,37)(H4,28,29,30)/t15-,17-,18+,19-,21-/m0/s1
SMILES:
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O
Molecular Formula:
C27H40N8O7
Molecular Weight:
588.7 g/mol
2-[(2S,5R,8S,11S,14S)-5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
CAS No.: 137813-36-6
Main Products
VCID: VC0165120
Molecular Formula: C27H40N8O7
Molecular Weight: 588.7 g/mol
CAS No. | 137813-36-6 |
---|---|
Product Name | 2-[(2S,5R,8S,11S,14S)-5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Molecular Formula | C27H40N8O7 |
Molecular Weight | 588.7 g/mol |
IUPAC Name | 2-[(2S,5R,8S,11S,14S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
Standard InChI | InChI=1S/C27H40N8O7/c1-14(2)21-26(42)32-17(10-7-11-30-27(28)29)23(39)31-15(3)22(38)33-19(13-20(36)37)24(40)34-18(25(41)35-21)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19,21H,7,10-13H2,1-3H3,(H,31,39)(H,32,42)(H,33,38)(H,34,40)(H,35,41)(H,36,37)(H4,28,29,30)/t15-,17-,18+,19-,21-/m0/s1 |
Standard InChIKey | OJOVBVONXDWCFW-CBHOWOPOSA-N |
Isomeric SMILES | C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O |
SMILES | CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O |
Canonical SMILES | CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O |
PubChem Compound | 10461016 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume